molecular formula C22H27ClN2O2 B1607881 Benzyl (1-(3-chlorophenyl)-3-(pyrrolidin-1-yl)propyl)(methyl)carbamate CAS No. 675602-81-0

Benzyl (1-(3-chlorophenyl)-3-(pyrrolidin-1-yl)propyl)(methyl)carbamate

Cat. No.: B1607881
CAS No.: 675602-81-0
M. Wt: 386.9 g/mol
InChI Key: KXZRQSGJMOGMSI-UHFFFAOYSA-N
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Description

Benzyl (1-(3-chlorophenyl)-3-(pyrrolidin-1-yl)propyl)(methyl)carbamate is a synthetic organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a benzyl group, a chlorophenyl group, a pyrrolidinyl group, and a methylcarbamate moiety. It is of interest in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl (1-(3-chlorophenyl)-3-(pyrrolidin-1-yl)propyl)(methyl)carbamate typically involves multiple steps:

    Formation of the Intermediate: The initial step involves the reaction of 3-chlorobenzyl chloride with pyrrolidine to form 1-(3-chlorophenyl)-3-(pyrrolidin-1-yl)propane.

    Carbamoylation: The intermediate is then reacted with methyl isocyanate under controlled conditions to form the final product, this compound.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions such as:

    Temperature Control: Maintaining an optimal temperature range to ensure high yield and purity.

    Catalysts: Using specific catalysts to enhance the reaction rate and selectivity.

    Purification: Employing techniques like recrystallization or chromatography to purify the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl or pyrrolidinyl groups.

    Reduction: Reduction reactions may target the carbonyl group in the carbamate moiety.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.

    Nucleophiles: Sodium methoxide or potassium tert-butoxide for substitution reactions.

Major Products:

    Oxidation Products: Benzyl alcohol derivatives or pyrrolidinone derivatives.

    Reduction Products: Secondary amines or alcohols.

    Substitution Products: Various substituted benzyl derivatives.

Scientific Research Applications

Benzyl (1-(3-chlorophenyl)-3-(pyrrolidin-1-yl)propyl)(methyl)carbamate has several applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl (1-(3-chlorophenyl)-3-(pyrrolidin-1-yl)propyl)(methyl)carbamate involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors in biological systems, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, microbial growth, or cellular metabolism.

Comparison with Similar Compounds

    Benzyl (1-(3-chlorophenyl)-3-(pyrrolidin-1-yl)propyl)carbamate: Lacks the methyl group in the carbamate moiety.

    Benzyl (1-(3-chlorophenyl)-3-(pyrrolidin-1-yl)propyl)(ethyl)carbamate: Contains an ethyl group instead of a methyl group in the carbamate moiety.

Uniqueness:

    Structural Features: The presence of the methyl group in the carbamate moiety distinguishes it from similar compounds, potentially influencing its reactivity and biological activity.

    Biological Activity: The specific combination of functional groups may confer unique biological properties, making it a compound of interest for further research.

Properties

IUPAC Name

benzyl N-[1-(3-chlorophenyl)-3-pyrrolidin-1-ylpropyl]-N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27ClN2O2/c1-24(22(26)27-17-18-8-3-2-4-9-18)21(12-15-25-13-5-6-14-25)19-10-7-11-20(23)16-19/h2-4,7-11,16,21H,5-6,12-15,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXZRQSGJMOGMSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(CCN1CCCC1)C2=CC(=CC=C2)Cl)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60375201
Record name Benzyl [1-(3-chlorophenyl)-3-(pyrrolidin-1-yl)propyl]methylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60375201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

675602-81-0
Record name Carbamic acid, [1-(3-chlorophenyl)-3-(1-pyrrolidinyl)propyl]methyl-, phenylmethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=675602-81-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl [1-(3-chlorophenyl)-3-(pyrrolidin-1-yl)propyl]methylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60375201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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